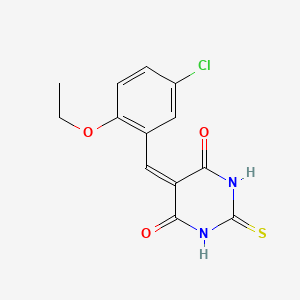
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide is not fully understood. However, it is believed to induce cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, thereby increasing the levels of acetylcholine and improving cognitive function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in tumor invasion and metastasis. In addition, it has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide in lab experiments is its high potency against cancer cells. It has been shown to exhibit cytotoxic effects at low concentrations, making it a promising candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in cancer cells. Moreover, the development of novel formulations that can enhance the solubility and bioavailability of this compound can improve its efficacy in vivo. Finally, the evaluation of the safety and toxicity of this compound in animal models can provide valuable insights into its potential application in humans.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide involves the reaction of 4-chloro-2-methylphenol with potassium carbonate in dimethylformamide, followed by the reaction of the resulting product with 4-methoxy-6-methyl-2-chloropyrimidine in the presence of sodium hydride and acetic acid. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide has been extensively studied for its potential application as an anticancer agent. Several studies have reported its cytotoxic effects against various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. In addition, this compound has also been investigated for its potential application in the treatment of Alzheimer's disease, as it exhibits neuroprotective effects by inhibiting the formation of beta-amyloid plaques.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-9-6-11(16)4-5-12(9)22-8-13(20)18-15-17-10(2)7-14(19-15)21-3/h4-7H,8H2,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLUOXCKJBDRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-6-methyl-2-pyrimidinyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)


![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)



![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)
![1-[(4-methyl-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5711223.png)
![2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)